molecular formula C15H10ClIN2O3S B13799697 5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid

5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13799697
M. Wt: 460.7 g/mol
InChI Key: LGMHURJLWMOBEV-UHFFFAOYSA-N
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Description

5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine, iodine, and sulfur atoms within its molecular structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride.

    Amidation: The 2-iodobenzoyl chloride is then reacted with 5-chloro-2-aminobenzoic acid in the presence of a base to form the corresponding amide.

    Thioxomethylation: The amide is further reacted with a thioxomethylating agent, such as carbon disulfide, under basic conditions to introduce the thioxomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thioxomethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chlorine or iodine atoms.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the thioxomethyl group allows for interactions with thiol-containing proteins, potentially affecting redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-iodobenzoic acid: Shares the chloro and iodo substituents but lacks the thioxomethyl and amide groups.

    2-Iodobenzoyl chloride: A precursor in the synthesis of the target compound, containing the iodo and benzoyl groups.

    5-Chloro-2-aminobenzoic acid: Another precursor, containing the chloro and amino groups.

Uniqueness

5-Chloro-2-[[[(2-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogen atoms and the thioxomethyl group allows for versatile chemical transformations and potential interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H10ClIN2O3S

Molecular Weight

460.7 g/mol

IUPAC Name

5-chloro-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10ClIN2O3S/c16-8-5-6-12(10(7-8)14(21)22)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

LGMHURJLWMOBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)I

Origin of Product

United States

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